Tolinapant dihydrochloride
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Overview
Description
Tolinapant dihydrochloride is a potent, non-peptidomimetic antagonist of the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These inhibitors of apoptosis proteins are intracellular proteins that play crucial roles in regulating cell death, inflammation, and immunity. This compound has been identified as a promising therapeutic agent in the treatment of various cancers, including colorectal cancer and T-cell lymphomas .
Preparation Methods
The synthesis of tolinapant dihydrochloride involves fragment-based drug design. The synthetic route typically includes the following steps:
Fragment Identification: Small molecular fragments with potential inhibitory activity against cIAP1/2 and XIAP are identified.
Fragment Linking: These fragments are chemically linked to form a larger, more potent molecule.
Optimization: The resulting molecule is optimized for potency, selectivity, and pharmacokinetic properties through iterative chemical modifications.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production process are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Tolinapant dihydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, potentially altering its activity.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tolinapant dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: This compound is being investigated for its potential to enhance the efficacy of chemotherapy and radiotherapy in various cancers, including colorectal cancer and T-cell lymphomas
Apoptosis Research: This compound is used to study the mechanisms of apoptosis and the role of inhibitors of apoptosis proteins in regulating cell death.
Mechanism of Action
Tolinapant dihydrochloride exerts its effects by antagonizing the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These proteins are key regulators of anti-apoptotic and pro-survival signaling pathways. By inhibiting cIAP1/2 and XIAP, this compound promotes apoptosis in cancer cells. Additionally, this compound has been shown to activate both the adaptive and innate arms of the immune system, leading to enhanced anti-tumor immune responses .
Comparison with Similar Compounds
Tolinapant dihydrochloride is unique in its balanced nanomolar potency against cIAP1/2 and XIAP. Similar compounds include:
Entinostat: A class I histone deacetylase inhibitor that augments the effects of this compound in colorectal cancer models.
This compound’s unique molecular profile and dual activity against cIAP1/2 and XIAP make it a promising candidate for cancer therapy and immunotherapy .
Properties
CAS No. |
1799328-50-9 |
---|---|
Molecular Formula |
C30H44Cl2FN5O3 |
Molecular Weight |
612.6 g/mol |
IUPAC Name |
1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C30H42FN5O3.2ClH/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22;;/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3;2*1H/t20-,21-,25-;;/m1../s1 |
InChI Key |
BZXQBXXYGJSOTM-FBLZNNLISA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl |
Canonical SMILES |
CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl |
Origin of Product |
United States |
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